molecular formula C12H13NO2 B13188048 N-[(3-Formylphenyl)methyl]but-2-enamide

N-[(3-Formylphenyl)methyl]but-2-enamide

Cat. No.: B13188048
M. Wt: 203.24 g/mol
InChI Key: CPVYDFCWGKYQMA-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Formylphenyl)methyl]but-2-enamide is a but-2-enamide derivative featuring a 3-formylphenylmethyl substituent. The formyl group (-CHO) at the 3-position of the phenyl ring introduces polarity and hydrogen-bonding capacity, which may influence its physicochemical properties (e.g., solubility, stability) and interactions with biological targets.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(E)-N-[(3-formylphenyl)methyl]but-2-enamide

InChI

InChI=1S/C12H13NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h2-7,9H,8H2,1H3,(H,13,15)/b4-2+

InChI Key

CPVYDFCWGKYQMA-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C(=O)NCC1=CC(=CC=C1)C=O

Canonical SMILES

CC=CC(=O)NCC1=CC(=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Formylphenyl)methyl]but-2-enamide typically involves the reaction of 3-formylbenzylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: 3-(Carboxyphenyl)methyl]but-2-enamide.

    Reduction: 3-(Hydroxymethylphenyl)methyl]but-2-enamide.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-[(3-Formylphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]but-2-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

But-2-enamide derivatives share a common α,β-unsaturated amide core but differ in substituents, leading to variations in molecular weight, stability, and biological function. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (R-groups) Molecular Weight Key Features
N-[(3-Formylphenyl)methyl]but-2-enamide 3-formylphenylmethyl Not provided Polar formyl group enhances hydrogen bonding; potential for Schiff base formation.
Dacomitinib (VIZIMPRO®) 4-(piperidin-1-yl), quinazolinyl, Cl/F 487.95 (hydrate) Kinase inhibitor; approved for NSCLC; high stability due to crystalline form .
(S,E)-4-(Dimethylamino)-N-[3-(furopyrimidinyl)phenyl]but-2-enamide Dimethylamino, furopyrimidinyl Not provided Crystalline forms with enhanced stability; EGFR tyrosine kinase inhibitor .
Patent compounds (e.g., ) Cyano, Cl/F, tetrahydrofuran-3-yl-oxy 540–598 Varied substituents modulate solubility and target affinity .
Quinazoline-based but-2-enamides () Dimethylamino, methoxy, sulfonylethyl Not provided Voltage-gated sodium channel modulators; antitumor activity via multiple pathways .

Hydrogen Bonding and Crystallography

  • The formyl group in this compound may participate in hydrogen-bonding networks, similar to Etter’s rules for molecular aggregation ().
  • X-ray analyses () and software like SHELX/ORTEP () are critical for confirming structures and intermolecular interactions.

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability, while polar groups (e.g., formyl, dimethylamino) improve target binding .

Crystalline Optimization : Patent data () emphasize the pharmaceutical necessity of stable crystalline forms for long-term storage and efficacy.

Activity vs. Toxicity : Quinazoline derivatives () show a balance between potency and off-target effects, guiding future design of this compound analogs.

Biological Activity

N-[(3-Formylphenyl)methyl]but-2-enamide, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a but-2-enamide backbone with a formylphenyl substituent. The presence of the formyl group is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or activation of their functions.
  • Hydrogen Bonding : The amide moiety facilitates hydrogen bonding and other non-covalent interactions, enhancing the compound's biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Case Study : In vitro evaluations demonstrated that the compound effectively reduced cell viability in breast cancer cell lines at concentrations as low as 10 µM, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Data Table: Anti-inflammatory Activity

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
12530
105055
507580

This table illustrates the dose-dependent inhibition of TNF-α and IL-6 production, highlighting the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring and the butenamide backbone can significantly influence the biological activity of this compound. Substituents that enhance electron density on the aromatic ring tend to increase potency against various biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.